1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol
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Overview
Description
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Target of Action
It is widely recognized as a pivotal compound within the biomedical realm .
Mode of Action
It is known to be a useful synthetic intermediate in the preparation of sugar nucleotides .
Biochemical Pathways
It is involved in the preparation of sugar nucleotides , which play crucial roles in various biochemical pathways.
Result of Action
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is known to play a significant role in the treatment of diverse ailments, foremost among them being diabetes . Its unparalleled capability to regulate blood sugar levels renders it an indispensable entity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of D-glucitol, followed by selective deprotection and functionalization to introduce the benzylidene and toluoyl groups. The reaction conditions often involve the use of protecting groups, such as benzylidene, and reagents like toluoyl chloride under basic conditions .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the toluoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is used extensively in glycobiology research. Its applications include:
Chemistry: As a synthetic intermediate in the preparation of sugar nucleotides.
Biology: Studying protein-glycan interactions and glycan biosynthesis.
Medicine: Investigating the role of glycans in disease mechanisms and potential therapeutic targets.
Industry: Limited industrial applications, primarily used in research and development.
Comparison with Similar Compounds
Similar Compounds
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol: Similar structure but lacks the toluoyl group.
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-3-fluoro-2-O-trifluoromethanesulfonyl-D-altritol: Contains a fluorine and trifluoromethanesulfonyl group, used in nucleoside synthesis.
Uniqueness
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is unique due to the presence of both benzylidene and toluoyl groups, which provide specific chemical properties and reactivity. This makes it particularly useful in studying complex glycan structures and interactions .
Properties
IUPAC Name |
[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-14-7-9-15(10-8-14)20(22)25-17-11-18-19(23-12-17)13-24-21(26-18)16-5-3-2-4-6-16/h2-10,17-19,21H,11-13H2,1H3/t17-,18+,19-,21?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQIKSKCVESCU-HQPYMTOTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC3C(COC(O3)C4=CC=CC=C4)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]2C[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617773 |
Source
|
Record name | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149312-19-6 |
Source
|
Record name | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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